Cas no 21344-53-6 (5-(1,3-benzothiazol-2-yl)pentanenitrile)

5-(1,3-Benzothiazol-2-yl)pentanenitrile is a versatile heterocyclic compound featuring a benzothiazole core linked to a pentanenitrile moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The benzothiazole group enhances electron-withdrawing properties, while the nitrile functionality offers further derivatization potential. Its stability under various reaction conditions and compatibility with cross-coupling methodologies make it a preferred choice for constructing complex molecular architectures. Researchers utilize this compound in the synthesis of bioactive molecules, leveraging its ability to participate in cyclization and condensation reactions. Its well-defined chemical properties ensure reproducibility in synthetic applications.
5-(1,3-benzothiazol-2-yl)pentanenitrile structure
21344-53-6 structure
Product Name:5-(1,3-benzothiazol-2-yl)pentanenitrile
CAS No:21344-53-6
MF:C12H12N2S
MW:216.302081108093
CID:1018664
PubChem ID:45077676
Update Time:2025-06-09

5-(1,3-benzothiazol-2-yl)pentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolevaleronitrile(8CI)
    • 5-(1,3-benzothiazol-2-yl)pentanenitrile
    • 21344-53-6
    • 2-benzothiazolevaleronitrile
    • DTXSID20663358
    • DB-260803
    • EN300-1843131
    • Inchi: 1S/C12H12N2S/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8H2
    • InChI Key: NIXVOTCDTSMFIF-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CCCCC#N

Computed Properties

  • Exact Mass: 216.07211956g/mol
  • Monoisotopic Mass: 216.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 64.9Ų

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Additional information on 5-(1,3-benzothiazol-2-yl)pentanenitrile

Recent Advances in the Study of 5-(1,3-benzothiazol-2-yl)pentanenitrile (CAS: 21344-53-6) in Chemical Biology and Pharmaceutical Research

The compound 5-(1,3-benzothiazol-2-yl)pentanenitrile (CAS: 21344-53-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 5-(1,3-benzothiazol-2-yl)pentanenitrile as a versatile intermediate in the synthesis of benzothiazole derivatives, which are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's nitrile group and benzothiazole moiety make it a promising scaffold for further chemical modifications aimed at enhancing its bioactivity and pharmacokinetic properties.

One of the key breakthroughs in the study of this compound involves its application in targeted drug delivery systems. Researchers have successfully conjugated 5-(1,3-benzothiazol-2-yl)pentanenitrile with nanoparticles to improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy. Preliminary in vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Further investigations into the mechanism of action of 5-(1,3-benzothiazol-2-yl)pentanenitrile have revealed its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, the compound has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells, providing a molecular basis for its observed anticancer effects. These findings are supported by computational docking studies, which predict strong binding affinities between the compound and its target proteins.

In addition to its anticancer potential, recent research has explored the antimicrobial properties of 5-(1,3-benzothiazol-2-yl)pentanenitrile. Studies have reported its efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a promising candidate for the development of novel antimicrobial agents.

Despite these promising findings, challenges remain in the clinical translation of 5-(1,3-benzothiazol-2-yl)pentanenitrile. Issues such as toxicity profiles, metabolic stability, and large-scale synthesis need to be addressed in future studies. Ongoing research is focused on optimizing the compound's structure to improve its safety and efficacy, as well as exploring its potential in combination therapies.

In conclusion, 5-(1,3-benzothiazol-2-yl)pentanenitrile (CAS: 21344-53-6) represents a promising scaffold in chemical biology and pharmaceutical research, with diverse therapeutic applications. Continued investigation into its biological activities and mechanism of action will be crucial for its development into a clinically viable drug candidate. This briefing underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in modern medicine.

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